4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene
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Overview
Description
The compound with the identifier “4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations, including addition, substitution, and elimination reactions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial methods often incorporate advanced techniques such as automated monitoring and control systems to maintain optimal reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound “4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of “this compound” include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as hydroxide ions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to favor the desired reaction pathway.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
The compound “4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which “4-Tert-butylsulfanyl-2-chloro-1-fluorobenzene” exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
IUPAC Name |
4-tert-butylsulfanyl-2-chloro-1-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFS/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQYGVAKXMDQPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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